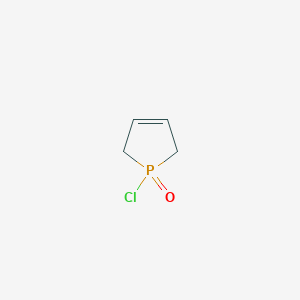

1-chloro-2,5-dihydro-1H-1-phosphol-1-one

Description

Significance of Phosphorus Heterocycles in Contemporary Organic Chemistry

Phosphorus heterocycles, cyclic compounds containing at least one phosphorus atom in the ring, represent a vital class of organophosphorus compounds. Their importance stems from their wide-ranging applications across drug development, agrochemistry, materials science, and as versatile ligands for transition metal complexes in organic synthesis. wikipedia.org The integration of a phosphorus atom into a heterocyclic scaffold imparts unique electronic and steric properties, leading to novel molecular architectures and reactivity. wikipedia.org

These compounds are of particular interest in medicinal chemistry, where the phosphorus atom can influence a molecule's biological activity. wikipedia.org Researchers are actively exploring phosphorus heterocycles for their potential as therapeutic agents, including in anticancer research. wikipedia.org The ability to fine-tune the properties of these molecules through substitution on the phosphorus atom or the heterocyclic ring makes them attractive targets for synthetic chemists.

Structural Classification and Overview of Dihydrophosphole Systems

Phospholes are five-membered heterocyclic compounds analogous to pyrrole (B145914), with a phosphorus atom replacing the nitrogen atom. wikipedia.org Unlike aromatic heterocycles such as pyrrole, furan (B31954), and thiophene, phospholes exhibit diminished aromaticity. wikipedia.org This is attributed to the pyramidal geometry of the phosphorus atom and the reluctance of its lone pair of electrons to fully delocalize within the ring system. wikipedia.org

The compound 1-chloro-2,5-dihydro-1H-1-phosphol-1-one belongs to the class of phosphole oxides. The key structural features are:

A five-membered ring containing one phosphorus atom and four carbon atoms.

The "2,5-dihydro" designation indicates the presence of a single double bond in the ring, with the other carbon-carbon bonds being single bonds.

The "-1-one" suffix signifies that the phosphorus atom is pentavalent and bears a double bond to an oxygen atom (a phosphine (B1218219) oxide).

A chlorine atom is directly bonded to the phosphorus atom.

This combination of a strained five-membered ring, a reactive P-Cl bond, and a phosphine oxide moiety defines its chemical character as a versatile synthetic intermediate.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-chloro-2,5-dihydro-1H-phosphole 1-oxide |

| Chemical Formula | C₄H₆ClOP |

| CAS Number | 822-47-9 |

| Molar Mass | 136.52 g/mol |

| SMILES | O=P1(Cl)CC=CC1 |

Data sourced from supplier information.

Academic Research Trajectories for this compound

Academic research on this compound primarily focuses on its role as a reactive precursor for the synthesis of other functionalized phosphole derivatives. The high reactivity of the phosphorus-chlorine bond makes it an excellent electrophilic site for nucleophilic substitution reactions.

A significant research trajectory involves the reaction of this compound with primary amines. This compound is often prepared in situ from the corresponding 1-hydroxy-2,5-dihydro-1H-phosphol-1-oxide and a chlorinating agent, and then immediately reacted with a nucleophile. researchgate.net These reactions provide a direct route to 1-amino-2,5-dihydro-1H-phosphole 1-oxides. researchgate.net The stoichiometry of the reactants plays a crucial role in the final product distribution. For instance, varying the molar ratio of the amine to the chloro-phosphole oxide can lead to the formation of bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P'-dioxides, where two phosphole rings are bridged by a nitrogen atom. researchgate.net

Table 2: Synthetic Applications of this compound

| Reactant | Product Class | Significance |

|---|---|---|

| Primary Amines | 1-Amino-2,5-dihydro-1H-phosphole 1-oxides | Access to novel P-N bonded heterocyclic systems. researchgate.net |

The resulting aminophosphole oxides are themselves valuable compounds for further synthetic transformations and for investigation into their potential biological or material properties. researchgate.net The research, therefore, highlights this compound not as an end-product, but as a pivotal building block for constructing more elaborate phosphorus-containing heterocyclic systems.

Strategies for the Construction of 2,5-Dihydro-1H-phosphol-1-one Ring Systems

The formation of the 2,5-dihydro-1H-phosphol-1-one ring is the foundational step in synthesizing the target compound and its derivatives. This structure, also known as a 3-phospholene oxide, is typically assembled through powerful cyclization reactions.

The creation of phosphorus-containing heterocycles relies heavily on cyclization strategies where phosphorus acts as a key ring member. sigmaaldrich.com These reactions are crucial for creating the structural backbone of compounds like phospholes and their derivatives. sigmaaldrich.comnsf.gov A variety of methods exist for forming phosphorus–carbon bonds to close a ring, including intramolecular C-H activation catalyzed by transition metals like palladium and cycloaddition reactions. nih.govmasterorganicchemistry.com For five-membered rings specifically, strategies often involve the reaction of a four-carbon unit with a phosphorus-containing reagent. pharmaguideline.com The Paal-Knorr furan synthesis, for example, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, where the oxygen of an enol form attacks a carbonyl to form the five-membered ring. pharmaguideline.com Analogous principles are applied in phosphorus chemistry, where a suitable phosphorus precursor reacts with a C4 synthon.

A cornerstone in the synthesis of 3-phospholene oxides is the McCormack cycloaddition. This reaction involves the [3+2] cycloaddition of a conjugated 1,3-diene with a trivalent phosphorus compound, typically a dichlorophosphine. The initial product is a cyclic phosphonium (B103445) salt, which is subsequently hydrolyzed to yield the stable pentavalent 3-phospholene oxide. google.combeilstein-journals.org This process provides a direct and reliable route to the 2,5-dihydro-1H-phosphol-1-one ring system. google.com

For instance, the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) or 2,3-dimethylbuta-1,3-diene with phenyldichlorophosphine (PhPCl₂) proceeds over time at room temperature. google.com The resulting phosphonium salt is then treated with water to produce the corresponding 1-phenyl-3-methyl-3-phospholene oxide or 1-phenyl-3,4-dimethyl-3-phospholene oxide. google.com

| 1,3-Diene | Phosphorus Reagent | Product (after hydrolysis) | Reference |

|---|---|---|---|

| 2,3-Dimethylbuta-1,3-diene | Phenyldichlorophosphine (PhPCl₂) | 1-Phenyl-3,4-dimethyl-3-phospholene 1-oxide | google.com |

| Butadiene | Phenyldichlorophosphine (PhPCl₂) | 1-Phenyl-3-phospholene 1-oxide | beilstein-journals.org |

The field of organophosphorus chemistry has increasingly embraced the principles of green chemistry to develop more sustainable and safer synthetic methodologies. researchgate.netresearchgate.netfiveable.me A significant focus is on reducing the reliance on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃), which has traditionally been a primary building block for many organophosphorus compounds. benthamdirect.com Research has shifted towards using more stable and less toxic precursors, such as hypophosphorous derivatives, which offer improved atom economy. benthamdirect.com

Key aspects of green chemistry applied to this area include:

Energy Efficiency : The use of energy-efficient techniques like microwave irradiation to accelerate reactions and reduce energy consumption. fiveable.menih.gov

Solvent-Free Conditions : Designing reactions that can be performed without solvents, which minimizes waste and environmental impact. researchgate.net

Atom Economy : Developing reactions that maximize the incorporation of starting materials into the final product, with water often being the only byproduct. nih.gov

Safer Reagents : Replacing toxic and hazardous chemicals with greener alternatives. benthamdirect.com For example, developing chlorine-free methods for creating phosphinates and their derivatives is a significant goal. nih.gov

The development of feasible green chemistry methods for synthesizing phosphonates and related compounds is well-documented, although challenges remain in the efficient recycling of phosphorus itself. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, offering significant advantages over conventional heating. nih.govrsc.orgresearchgate.net This technology often leads to dramatically reduced reaction times, cleaner reaction profiles, and higher yields. nih.gov

A key application relevant to dihydrophosphol-1-one derivatives is the direct esterification of phosphinic acids to form phosphinates. rsc.org Under conventional thermal conditions, this reaction often fails to proceed, necessitating the use of phosphinic chlorides. rsc.org However, under microwave irradiation, phosphinic acids can react directly with alcohols at elevated temperatures (e.g., 160-230 °C) to afford the corresponding esters in moderate to excellent yields. researchgate.net This method provides a "green," chlorine-free route to phosphinates, where water is the only side product. nih.gov The use of ionic liquids as catalysts can further enhance the efficiency of these microwave-promoted esterifications. nih.govresearchgate.net Similarly, microwave assistance facilitates the aminolysis of phosphinates to produce phosphinic amides. nih.gov

Precursor Chemistry for this compound Elaboration

The direct precursor to the target compound, this compound, is its corresponding phosphinic acid, 1-hydroxy-2,5-dihydro-1H-1-phosphol-1-one (the 3-phospholene oxide typically produced from the McCormack reaction). The elaboration of this precursor into the final phosphinic chloride is a critical transformation.

This conversion is achieved through a chlorination reaction. Reagents such as oxalyl chloride or thionyl chloride are commonly used to convert phosphinic acids (and other P(V) oxides) into their corresponding phosphinic chlorides. researchgate.netrsc.org The reaction of a 1-substituted-3-phospholene oxide with oxalyl chloride leads to the formation of a chloro-3-phospholenium salt intermediate. rsc.org This reactive species is effectively the protonated form of the target phosphinic chloride. Upon workup, this process yields the desired this compound. This step is fundamental as it converts the relatively stable phosphinic acid into a more reactive phosphinic chloride, which can then be used in a variety of subsequent reactions.

| Precursor | Reagents & Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 1-Substituted-3-phospholene 1-oxide | Oxalyl Chloride | 1-Substituted-1-chloro-3-phospholenium salt | Chlorination | rsc.org |

| Cyclic Phosphinic Acids | Alcohol, Microwave (MW) | Cyclic Phosphinates (Esters) | MW-assisted Esterification | |

| Cyclic Phosphinates (Esters) | Amine, MW, Ionic Liquid Catalyst | Cyclic Phosphinic Amides | MW-assisted Aminolysis | nih.gov |

Stereoselective Synthetic Pathways to Phosphol-1-one Derivatives

The phosphorus atom in phospholene oxides is a stereogenic center, making the development of stereoselective synthetic routes a significant area of research. nih.govresearchgate.net Creating enantiomerically pure P-chiral compounds is highly desirable as they are valuable as chiral ligands in asymmetric catalysis and as building blocks for complex molecules. fiveable.me A stereoselective reaction is one that preferentially forms one stereoisomer over others. pharmaguideline.combenthamdirect.com

Several strategies are employed to achieve stereoselectivity in the synthesis of phosphol-1-one derivatives:

Chiral Auxiliaries : This is a common approach where a racemic phosphine oxide is reacted with a chiral auxiliary to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated by methods like chromatography or crystallization. Subsequent stereospecific removal of the auxiliary yields the enantiomerically enriched P-chiral phosphine oxide. nih.gov

Kinetic Resolution : In a kinetic resolution, a racemic mixture of phospholene oxides is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. nih.govresearchgate.net This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. A notable example is the dynamic kinetic resolution of phospholene oxides. researchgate.net

Asymmetric Catalysis : This advanced strategy involves the desymmetrization of a prochiral phosphole derivative using a chiral catalyst to produce a single enantiomer of the product. researchgate.net Chiral phosphine ligands themselves are often employed in transition-metal complexes to induce high enantioselectivity in a wide range of reactions. sigmaaldrich.comresearchgate.net The development of P-chiral phosphines often proceeds through their more stable phosphine oxide counterparts, highlighting the importance of stereoselective routes to these precursors. fiveable.me

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClOP/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCZQRYUSYLIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCP1(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Chloro 2,5 Dihydro 1h 1 Phosphol 1 One

Electrophilic and Nucleophilic Transformations of Phosphol-1-one Compounds

The reactivity of 1-chloro-2,5-dihydro-1H-1-phosphol-1-one is characterized by the electrophilic nature of the phosphorus center and the potential for nucleophilic substitution at the P-Cl bond.

The phosphorus atom in phosphol-1-one compounds is electrophilic, a property that is enhanced by the presence of the electron-withdrawing phosphoryl group and the chlorine atom. This electrophilicity allows for reactions with a variety of nucleophiles. A key example of a nucleophilic transformation is the reaction of in situ generated 1-chloro-2,5-dihydro-1H-phosphole 1-oxides with primary amines. researchgate.net This reaction proceeds via nucleophilic attack of the amine on the phosphorus atom, leading to the displacement of the chloride ion and the formation of 1-amino-2,5-dihydro-1H-phosphole 1-oxides. researchgate.net The reaction can be controlled by the stoichiometry of the reactants; using an equimolar ratio of the amine and the chloro-dihydrophosphole oxide yields the 1-amino derivative, while an excess of the chloro-dihydrophosphole oxide can lead to the formation of bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides. researchgate.net

In addition to direct substitution at the phosphorus center, the phosphol-1-one scaffold can also undergo transformations involving the carbon framework. The protons on the carbon atoms alpha to the phosphorus are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic species can then react with various electrophiles, leading to the formation of 2-substituted or 2,5-disubstituted phospholene derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-chloro-2,5-dihydro-1H-phosphole 1-oxide | Primary Amine | 1-amino-2,5-dihydro-1H-phosphole 1-oxide | Nucleophilic Substitution |

| 1-phenyl-3-phospholene 1-oxide | Lithium Diisopropylamide (LDA) | Lithiated phospholene intermediate | Deprotonation |

| Lithiated phospholene intermediate | Electrophile (e.g., alkyl halide) | 2-substituted phospholene derivative | Electrophilic Addition |

Cycloaddition Reactions Involving Dihydrophosphol-1-one Scaffolds

The double bond within the 2,5-dihydro-1H-phosphol-1-one ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been applied to phospholene derivatives. fiveable.me In this context, the double bond of the 2,5-dihydro-1H-phosphol-1-one ring acts as the dienophile, reacting with a conjugated diene. The reactivity of the dienophile is influenced by the substituents on the phosphorus atom.

A specific example involves the Diels-Alder reaction of 3,4-dimethyl-1-chloro-2,5-dihydro-1H-phosphole-1-oxide with isoprene (B109036). This reaction demonstrates the ability of the phospholene oxide to act as a dienophile to form a bicyclic phosphorus-containing adduct. The reaction conditions for this transformation are detailed in the table below.

| Dienophile | Diene | Reaction Conditions | Product |

| 3,4-dimethyl-1-chloro-2,5-dihydro-1H-phosphole-1-oxide | Isoprene | Toluene, 110°C, 16h | Bicyclic phosphine (B1218219) oxide |

This reactivity highlights the utility of this compound derivatives in the synthesis of more complex phosphorus-containing polycyclic systems.

Ring-Opening and Rearrangement Processes in Phosphorus Heterocycles

Phosphorus heterocycles, including 2,5-dihydro-1H-phosphol-1-ones, can undergo a variety of ring-opening and rearrangement reactions, often leading to the formation of new ring systems or isomers.

One notable rearrangement is the isomerization of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides. beilstein-journals.orgtandfonline.comunideb.hu This double bond migration can be achieved under thermal conditions or catalyzed by acids or bases. beilstein-journals.orgtandfonline.com For instance, heating 1-substituted-3-methyl-3-phospholene oxides in methanesulfonic acid can lead to a high conversion to the corresponding 2-phospholene oxides. beilstein-journals.org This isomerization can also proceed through the formation of cyclic chlorophosphonium salts. beilstein-journals.orgtandfonline.com

| Starting Material | Conditions | Product | Reaction Type |

| 1-substituted-3-methyl-3-phospholene oxide | Methanesulfonic Acid, heat | 1-substituted-3-methyl-2-phospholene oxide | Isomerization |

| 1-substituted-3-phospholene oxide | Oxalyl chloride, then heat | 1-substituted-2-phospholene oxide | Isomerization via chlorophosphonium salt |

Another important transformation is the ring expansion of 2,5-dihydro-1H-phosphole oxides. Dichlorocyclopropanation of the double bond, followed by thermal or base-induced ring opening of the resulting 3-phosphabicyclo[3.1.0]hexane 3-oxide, can lead to the formation of six-membered 1,2-dihydrophosphinine oxides. researchgate.net

Mechanistic Pathways of Phosphoryl Transfer Reactions in Related Systems

Phosphoryl transfer reactions are fundamental in many biological and chemical processes. nih.govnih.gov The mechanism of these reactions, which involve the transfer of a phosphoryl group (R-PO2-) from a donor to an acceptor, can be categorized into three main pathways: associative, dissociative, and concerted. nih.gov While these mechanisms are often discussed in the context of biological phosphates, they provide a framework for understanding the reactivity of the P=O group in compounds like this compound.

Associative (Addition-Elimination) Mechanism: This pathway involves a two-step process where the nucleophile first adds to the phosphorus center to form a pentacoordinate intermediate. This is followed by the departure of the leaving group.

Dissociative (Elimination-Addition) Mechanism: In this two-step mechanism, the leaving group departs first, generating a metaphosphate intermediate. This highly reactive species is then attacked by the nucleophile.

Concerted (SN2-like) Mechanism: This is a single-step process where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group, passing through a single pentacoordinate transition state. nih.gov

The preferred pathway for a given phosphoryl transfer reaction depends on several factors, including the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. For nucleophilic substitution at the phosphorus center of this compound, a concerted or an associative mechanism is generally considered more likely than a dissociative pathway. The stereochemical outcome of the reaction can often provide insight into the operative mechanism. nih.govresearchgate.net

| Mechanistic Pathway | Key Feature | Intermediate/Transition State |

| Associative | Stepwise: addition then elimination | Pentacoordinate intermediate |

| Dissociative | Stepwise: elimination then addition | Metaphosphate intermediate |

| Concerted | Single step | Pentacoordinate transition state |

Advanced Spectroscopic Characterization of 1 Chloro 2,5 Dihydro 1h 1 Phosphol 1 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Heterocycles

NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. researchgate.net Both phosphorus-31 (³¹P) and proton (¹H) NMR are highly sensitive, and carbon-13 (¹³C) NMR provides key insights into the carbon framework. uncw.edu

³¹P NMR Spectroscopic Analysis of Phosphol-1-ones

³¹P NMR spectroscopy is a primary technique for identifying and characterizing phosphorus-containing compounds. The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment around the phosphorus atom, including the nature of substituents, bond angles, and the presence of π-bonding. nih.gov The reference standard for ³¹P NMR is typically 85% phosphoric acid (H₃PO₄). beilstein-journals.org

For phospholene oxides, the ³¹P chemical shift is influenced by the substituents on the phosphorus atom and the ring structure. In the case of 1-chloro-2,5-dihydro-1H-1-phosphol-1-one, the phosphorus atom is part of a five-membered ring and is bonded to an oxygen atom, a chlorine atom, and two carbon atoms of the phospholene ring. The presence of the electronegative chlorine and oxygen atoms is expected to cause a significant downfield shift.

Table 1: Representative ³¹P NMR Chemical Shifts for Selected Phosphine (B1218219) Oxides

| Compound Name | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |

| Diphenylphosphine (B32561) oxide | (C₆H₅)₂P(O)H | CDCl₃ | ~23 |

| Triphenylphosphine (B44618) oxide | (C₆H₅)₃P=O | CDCl₃ | 32.0 |

| Tris(4-methoxyphenyl)phosphine oxide | (4-CH₃OC₆H₄)₃P=O | CDCl₃ | 30.9 |

| This compound (Predicted) | C₄H₆ClOP | - | ~40-60 |

Note: The value for this compound is a predicted estimate based on general trends for phosphine oxides with electronegative substituents.

¹H and ¹³C NMR Chemical Shift Calculations and Experimental Correlation

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrocarbon framework of the molecule. nih.gov The chemical shifts and coupling constants in these spectra are invaluable for confirming the connectivity and stereochemistry of the phospholene ring.

For this compound, the ¹H NMR spectrum is expected to show signals for the two types of protons: the olefinic protons (CH=CH) and the allylic protons (CH₂). The olefinic protons would appear at a higher chemical shift due to the double bond, and their signal would be split by the adjacent allylic protons and potentially show coupling to the phosphorus atom. The allylic protons would also exhibit coupling to the olefinic protons and the phosphorus atom.

The ¹³C NMR spectrum would display signals for the olefinic carbons and the allylic carbons. The chemical shifts would be influenced by their hybridization and proximity to the phosphorus and oxygen atoms. Coupling between the phosphorus and carbon atoms (J-coupling) is a key feature in the ¹³C NMR spectra of organophosphorus compounds and provides crucial structural information. acs.orgrsc.org

Due to the lack of direct experimental spectra for this compound, data from analogous phospholene oxides can be used for comparison. For example, in 3-methyl-1-phenyl-2-phospholene 1-oxide, the olefinic proton appears as a multiplet, and the methyl and methylene (B1212753) protons show distinct signals with coupling to the phosphorus atom. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted P-C Coupling (J, Hz) |

| C2/C5 (CH₂) | ~ 2.5 - 3.5 | ~ 30 - 40 | ~ 60 - 80 |

| C3/C4 (CH) | ~ 5.8 - 6.5 | ~ 125 - 135 | ~ 10 - 20 |

Note: These are estimated values based on data for similar phospholene oxide structures.

Computational methods, such as those using the GIAO (Gauge-Including Atomic Orbital) method, can be employed to predict NMR spectra with reasonable accuracy, providing a valuable tool in the absence of experimental data. uncw.edugithub.io

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. tudublin.ietudublin.ieresearchgate.net These techniques are complementary and offer a detailed fingerprint of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopic Signatures of Phosphol-1-ones

The FTIR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these would be the P=O stretching vibration, which typically appears in the region of 1150-1300 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phosphorus atom. The electronegative chlorine atom would likely shift this band to a higher frequency.

Other characteristic bands would include the C=C stretching vibration of the olefinic bond in the ring, expected around 1600-1650 cm⁻¹, and the C-H stretching and bending vibrations of the alkene and alkane moieties. The P-Cl stretching vibration would also be present, typically in the lower frequency region of the spectrum.

Table 3: Expected Key FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O Stretch | 1200 - 1300 |

| C=C Stretch | 1600 - 1650 |

| C-H Stretch (sp²) | 3000 - 3100 |

| C-H Stretch (sp³) | 2850 - 3000 |

| P-Cl Stretch | 450 - 600 |

X-ray Crystallography for Stereochemical Elucidation of Phosphol-1-one Derivatives

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For cyclic compounds like phosphol-1-one derivatives, X-ray analysis is crucial for determining the ring conformation and the stereochemistry at the phosphorus center.

Table 4: Representative Crystallographic Data for a Phospholene Oxide Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 29.120 |

| b (Å) | 9.143 |

| c (Å) | 11.252 |

| P=O Bond Length (Å) | 1.46 |

| P-C Bond Length (Å) (mean) | 1.76 |

Data from the crystal structure of triphenylphosphine oxide, provided as a reference for typical bond lengths involving a phosphine oxide group. rsc.org

The structural data obtained from X-ray crystallography is essential for understanding the steric and electronic properties of phosphol-1-one derivatives and for correlating solid-state structure with spectroscopic data and chemical reactivity.

Theoretical and Computational Chemistry of 1 Chloro 2,5 Dihydro 1h 1 Phosphol 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for investigating the electronic properties of molecules like 1-chloro-2,5-dihydro-1H-1-phosphol-1-one. nih.govscispace.com DFT calculations allow for the precise determination of molecular geometries, orbital energies, and various descriptors that govern the molecule's reactivity.

Analysis of Molecular Geometry and Conformational Space

The molecular structure of this compound is defined by a five-membered phospholene ring. DFT-based geometry optimization is crucial for identifying the most stable conformations. mdpi.comresearchgate.net The 2,5-dihydro-1H-phosphole ring is not planar and typically adopts an "envelope" conformation, where one atom puckers out of the plane formed by the other four.

Computational studies on similar organophosphorus compounds, such as carbamoylmethylphosphine oxides (CMPOs) and other phosphine (B1218219) oxides, reveal that the geometry around the phosphorus atom is roughly tetrahedral. mdpi.comnih.govresearchgate.net The substituents on the phosphorus atom—in this case, the chloro and oxo groups—can adopt different spatial arrangements. These conformers are often stabilized by a combination of steric factors and intramolecular interactions, such as hydrogen bonding or p,π-conjugation in related systems. mdpi.comnih.gov For this compound, DFT calculations would explore the potential energy surface to locate the global minimum energy structure, considering the various possible puckering modes of the ring and the rotational orientation of the P-Cl bond. arxiv.org

Below is a representative table of geometric parameters for a phospholene oxide ring, as would be determined by DFT calculations.

| Parameter | Typical DFT-Calculated Value (Å or °) | Description |

|---|---|---|

| P=O Bond Length | ~1.48 Å | The length of the double bond between phosphorus and oxygen. |

| P-Cl Bond Length | ~2.05 Å | The length of the single bond between phosphorus and chlorine. |

| P-C Bond Length | ~1.82 Å | The length of the single bonds between phosphorus and the ring carbons. |

| C-P-C Bond Angle | ~95° | The angle within the five-membered ring at the phosphorus atom. |

| O=P-Cl Bond Angle | ~115° | The angle between the oxo and chloro substituents on the phosphorus atom. |

Aromaticity Assessment in Phosphole Derivatives (NICS, BIRD Indices)

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. For phosphole and its derivatives, the degree of aromaticity is a subject of considerable interest. Two common computational metrics used to quantify aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Bird Index.

The NICS method assesses aromaticity based on magnetic properties; a negative NICS value at the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov The Bird Index is a geometrically derived indicator based on the degree of bond length equalization within the ring, with benzene (B151609) having a value of 100. chempedia.info

Computational studies consistently show that phospholes exhibit only a slight degree of aromaticity, significantly less than other five-membered heterocycles like pyrrole (B145914) or furan (B31954). chempedia.info The pyramidal nature of the phosphorus atom in many phosphole derivatives disrupts the ideal planar geometry required for efficient π-conjugation. For phosphole oxides like the parent ring of the title compound, the P(V) center further isolates the phosphorus lone pair from the π-system, leading to non-aromatic character.

The following table compares typical aromaticity indices for benchmark molecules and a phosphole ring system.

| Compound | Aromaticity Character | Typical NICS(1) Value (ppm) | Typical Bird Index (I₅) |

|---|---|---|---|

| Benzene | Aromatic | -10 to -15 | 100 |

| Cyclopentadiene | Non-Aromatic | -2 to -4 | 31 |

| Phosphole | Slightly Aromatic / Non-Aromatic | -1 to +2 | ~30-55 chempedia.info |

Frontier Molecular Orbital (HOMO-LUMO) Energies and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using DFT, providing a quantitative measure of a molecule's chemical behavior. These include:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

DFT calculations for this compound would provide these values, offering a detailed picture of its electronic character and predicting its behavior in chemical reactions.

This table presents representative DFT-calculated values for the frontier orbitals and reactivity descriptors of the title compound.

| Property | Symbol | Representative Calculated Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.2 eV |

| HOMO-LUMO Gap | ΔE | 6.3 eV |

| Electronegativity | χ | 4.35 eV |

| Chemical Hardness | η | 3.15 eV |

| Electrophilicity Index | ω | 3.00 eV |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for studying the excited states of molecules and predicting their optical properties, such as UV-visible absorption spectra. 133.5.167nih.govresearchgate.net This method calculates the electronic transition energies from the ground state to various excited states. nih.gov

For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light. These absorptions correspond to the promotion of an electron from an occupied orbital to an unoccupied one, most commonly the HOMO to LUMO transition for the lowest energy absorption. researchgate.net The calculations also yield the oscillator strength (f) for each transition, which is proportional to the intensity of the corresponding peak in the absorption spectrum. By analyzing the character of these transitions, chemists can understand how the electron density redistributes upon excitation. 133.5.167

A typical TD-DFT output for the lowest-lying electronic excited states is shown below.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | 4.85 | 256 | 0.021 | HOMO → LUMO (95%) |

| S₂ | 5.30 | 234 | 0.008 | HOMO-1 → LUMO (88%) |

| S₃ | 5.75 | 216 | 0.110 | HOMO → LUMO+1 (91%) |

Computational Mechanistic Elucidation of Reactions Involving Phosphol-1-one

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. osu.edu By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org The calculated energy barriers (activation energies) provide quantitative insights into reaction kinetics and feasibility. mdpi.com

For this compound, several reaction types could be investigated computationally:

Nucleophilic Substitution at Phosphorus: The P-Cl bond is a likely site for reaction. A computational study could model its reaction with a nucleophile (e.g., water, an alcohol, or an amine) to determine the mechanism. It could distinguish between a concerted (Sₙ2@P-like) pathway and a stepwise pathway involving a pentacoordinate phosphorus intermediate.

Reactions at the C=C Double Bond: The double bond in the phospholene ring could undergo addition reactions. DFT calculations could explore the mechanism of, for example, a Diels-Alder reaction or halogenation, predicting the stereochemical outcome and regioselectivity.

Ring-Opening Reactions: The stability of the phospholene ring could be assessed by modeling potential ring-opening pathways under various conditions.

These computational studies provide a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone, guiding the rational design of new synthetic methods and materials. rsc.orgnih.gov

Applications of 1 Chloro 2,5 Dihydro 1h 1 Phosphol 1 One in Chemical Synthesis and Materials Science

Role of Phosphol-1-one Derivatives as Ligands in Transition Metal Catalysis

Phosphole-based compounds, which can be derived from 1-chloro-2,5-dihydro-1H-1-phosphol-1-one, are recognized for their utility as ligands in transition metal catalysis. researchgate.net These five-membered phosphorus heterocycles act as classical two-electron donors towards transition metals, similar to more common phosphine (B1218219) ligands. researchgate.nettcichemicals.com The unique steric and electronic properties of the phosphole ring can be tuned by modifying substituents on the phosphorus atom and the carbon backbone, allowing for fine control over the activity and selectivity of the metal catalyst. tcichemicals.comresearchgate.net This versatility has led to their use in a range of metallo-catalyzed reactions, including hydroformylation and various cross-coupling reactions. researchgate.nettcichemicals.com The ability to synthesize a wide array of phosphole derivatives makes them a significant class of ligands for developing novel catalytic systems. researchgate.net

The development of enantiomerically pure compounds is a central goal of modern chemistry, with asymmetric catalysis being a primary tool to achieve this. digitellinc.com The effectiveness of a homogeneous catalyst often depends on the design of the chiral ligand, where factors like steric bulk, electronic properties, and the nature of the chiral element are critical for achieving high enantioselectivity. researchgate.netdigitellinc.com P-chiral ligands, where the stereogenic center is the phosphorus atom itself, represent an important class of ligands for asymmetric transformations. digitellinc.com

Phosphol-1-one derivatives can be used to construct such P-chiral ligands. The synthesis of these ligands allows for the creation of a rigid conformational structure, which is often beneficial for inducing high levels of stereocontrol in catalytic reactions. researchgate.net For instance, P-chirogenic phosphine ligands with bulky alkyl groups have demonstrated excellent enantioselectivities in various transition-metal-catalyzed asymmetric reactions. researchgate.net By combining a P-chiral phosphine moiety, potentially derived from a phosphol-1-one precursor, with other ligand components like phosphites or phosphoramidites, it is possible to create mixed donor ligands. digitellinc.com These modular ligands have been successfully applied in reactions such as asymmetric hydrogenation and allylic substitution, expanding the toolkit for producing chiral molecules. digitellinc.comnih.gov

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a large-scale industrial process for aldehyde production. mdpi.com The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center, which is often rhodium. researchgate.netmdpi.com

Phospholene-phosphite ligands, which feature a phospholene moiety derivable from phosphol-1-one structures, have been investigated for their performance in rhodium-catalyzed hydroformylation. mdpi.comnih.govresearchgate.net These systems are of particular interest because related phospholane-phosphite ligands are known to exhibit unusually high selectivity for branched aldehydes. mdpi.comnih.gov Research has shown that rhodium complexes with phospholene-phosphite ligands can effectively catalyze the hydroformylation of terminal alkenes like propene. mdpi.com In-situ spectroscopic studies have revealed that while these catalysts show good thermal stability, the C=C bond within the phospholene ring can be slowly hydrogenated under reaction conditions (syngas pressure at elevated temperatures). nih.govresearchgate.net Despite this potential for ligand modification, these catalytic systems can approach the high iso-selectivity seen with their saturated phospholane (B1222863) counterparts. mdpi.comnih.gov

| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | TOF (h⁻¹) | Iso-butanal Selectivity (%) | Ref |

| Rh/Ligand 13a | Propene | 90 | 20 | 1850 | 66.8 | mdpi.com |

| Rh/Ligand 13a | Propene | 105 | 20 | 2400 | 64.5 | mdpi.com |

| Rh/Ligand 13b | Propene | 90 | 20 | 1100 | 58.7 | mdpi.com |

| Rh/Ligand 1 | Propene | 105 | 20 | 3200 | 67.2 | mdpi.com |

| This table presents selected data on the hydroformylation of propene using different rhodium/phospholene-phosphite catalyst systems. Ligands 13a and 13b are phospholene-phosphite derivatives. |

Phosphol-1-one as Precursors for Complex Organophosphorus Compounds

Organophosphorus compounds encompass a vast range of structures with diverse applications, from pesticides to pharmaceuticals and reagents in organic synthesis. wikipedia.orgnih.gov The parent compound, this compound, is a phosphinic chloride derivative. Such compounds are valuable intermediates in organophosphorus chemistry. The phosphorus atom in these structures can exist in various oxidation states, most commonly P(V) and P(III). wikipedia.org

The reactivity of the P-Cl bond in this compound allows it to be a starting point for creating more complex molecules containing the phospholane ring system. For example, reaction with alcohols or phenols can yield phosphinate esters, while reaction with amines can produce phosphinic amides. These transformations open pathways to a wide variety of functionalized phospholane oxides. Furthermore, reduction of the P=O group can lead to the corresponding phosphine, a P(III) compound, which is a fundamental building block for many ligands used in catalysis. wikipedia.org The unsaturated five-membered ring can also undergo further chemical modification, such as hydrogenation to the saturated phospholane or other addition reactions, thereby providing access to a broad library of complex organophosphorus compounds. mdpi.comresearchgate.net

Integration of Phosphol-1-one Moieties into Polymer Architectures

Phosphorus-containing polymers are a class of materials that have garnered significant interest for a variety of applications due to properties such as flame retardancy, adhesion to metals, and potential for biomedical use. free.frmdpi.com The incorporation of phosphorus can be achieved by polymerizing monomers that already contain a phosphorus group or by post-polymerization modification. nih.govrsc.org The phosphol-1-one moiety, as a source of phosphorus, can be integrated into polymer structures to impart these specific functionalities. Introducing bulky and rigid cyclic fragments, such as the phospholane ring, into a polymer's backbone or side chains can also be a strategy to increase the polymer's microporosity and free volume. nih.gov

One major route to phosphorus-containing polymers is through the radical polymerization of vinyl monomers bearing a phosphonate (B1237965) group. rsc.orgresearchgate.net These monomers can be synthesized through various chemical routes. rsc.orgrsc.org For example, a phosphol-1-one derivative could be converted into a phosphonate-containing alcohol, which is then esterified with acryloyl chloride or methacryloyl chloride to produce a polymerizable (meth)acrylate monomer.

The reactivity of these phosphonate vinyl monomers in radical copolymerization can be influenced by the position of the phosphonate group relative to the vinyl double bond. rsc.orgrsc.org A variety of monomer types, including (meth)acrylic, styrenic, and allylic, have been prepared and polymerized. researchgate.netrsc.org The resulting phosphonate-bearing polymers have been investigated for numerous applications. For instance, after hydrolysis to the corresponding phosphonic acids, these polymers show a high affinity for metal ions, making them suitable for water purification applications. nih.govresearchgate.net The controlled radical polymerization of these monomers allows for the synthesis of well-defined polymer architectures, which is crucial for tailoring material properties. nih.govrsc.org

Phosphorus-containing materials are also being explored for applications in optoelectronics. mdpi.com Phosphole-based systems, in particular, are known for their pronounced luminescence properties, which stem from a low HOMO-LUMO gap in the five-membered heterocycle. nih.gov This makes them excellent candidates for use in fluorescent materials and potentially in devices like organic light-emitting diodes (OLEDs).

By integrating phosphol-1-one derivatives into polymer architectures, it is possible to create macromolecules with tailored optoelectronic properties. The phosphole moiety can be incorporated either as a pendant side group or as part of the main polymer chain. For example, phosphole-containing monomers can be copolymerized with other monomers to create materials where the luminescence characteristics can be fine-tuned. Research into phosphole-containing small molecules and their complexes with coinage metals has demonstrated that their luminescence can be modulated through chemical modification and coordination. nih.gov Translating this concept to polymeric systems allows for the development of processable, film-forming materials that combine the desirable optoelectronic properties of the phosphole unit with the mechanical properties of a polymer. mdpi.com

Future Research Directions in 1 Chloro 2,5 Dihydro 1h 1 Phosphol 1 One Chemistry

Exploration of Novel Synthetic Pathways for Dihydrophosphol-1-one Analogues

The development of new and efficient synthetic methodologies is paramount for expanding the chemical space and accessing novel dihydrophosphol-1-one analogues with tailored properties. While classical methods for the synthesis of phospholene oxides exist, future research will likely focus on more atom-economical, stereoselective, and modular approaches.

One promising avenue is the expansion of cycloaddition strategies. The McCormack reaction, a well-established method for forming the phospholene ring, could be further explored with a wider range of substituted dienes and dichlorophosphines to create a diverse library of analogues. acs.org Beyond this, the use of zirconacyclopentadienes, formed from the coupling of two alkyne units, as precursors to phospholes upon reaction with dichlorophosphines, presents a modern and versatile alternative. researchgate.net

Future synthetic efforts could also target the functionalization of the phospholene ring itself. This includes the development of selective C-H activation and functionalization methods to introduce substituents at various positions on the dihydrophosphol-1-one core. Ring-closing metathesis (RCM) of suitably designed diallylphosphinoyl chlorides could also provide a powerful route to functionalized dihydrophosphol-1-one systems.

Furthermore, the synthesis of P-chiral dihydrophosphol-1-one analogues is a significant challenge and a key area for future development. Enantioselective synthesis will be crucial for applications in asymmetric catalysis and as chiral building blocks. This could be achieved through the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures using chiral resolving agents.

Advanced Mechanistic Investigations into Phosphol-1-one Reactivity and Selectivity

A deeper understanding of the reaction mechanisms governing the reactivity and selectivity of 1-chloro-2,5-dihydro-1H-1-phosphol-1-one is crucial for its rational application in synthesis. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical behavior.

A key area of investigation is the isomerization of the double bond within the phospholene ring. Studies on related 3-phospholene oxides have shown that they can be isomerized to the more conjugated 2-phospholene oxides under thermal, acidic, or basic conditions. researchgate.netbeilstein-journals.org Detailed kinetic and computational studies on this compound would provide valuable insights into the thermodynamics and kinetics of this process, and how the chloro substituent at the phosphorus atom influences the reaction pathway. researchgate.net

The reactivity of the P-Cl bond is another critical aspect to explore. This bond is susceptible to nucleophilic attack, making the compound a valuable precursor for a wide range of phosphol-1-one derivatives. Mechanistic studies on the substitution reactions with various nucleophiles (e.g., alcohols, amines, organometallic reagents) will help in predicting and controlling the outcome of these transformations. Understanding the factors that govern the stereochemistry at the phosphorus center during these substitutions is of particular importance. beilstein-journals.org

Furthermore, the reactivity of the double bond in electrophilic addition and cycloaddition reactions warrants further investigation. The electron-withdrawing nature of the phosphinoyl group is expected to influence the reactivity of the C=C bond. Advanced mechanistic studies, including the trapping of intermediates and the use of isotopic labeling, combined with high-level computational analysis, will be instrumental in building a comprehensive picture of phosphol-1-one reactivity. researchgate.net

Development of New Catalytic Systems Utilizing Phosphol-1-one Derived Ligands

Phosphorus compounds are ubiquitous as ligands in homogeneous catalysis. The this compound scaffold serves as a precursor to a variety of potential ligands, and future research will focus on the design and application of these new catalytic systems. researchgate.netumsl.edu

Secondary phosphine (B1218219) oxides (SPOs), which can be synthesized from this compound by hydrolysis and subsequent reduction, are known to act as pre-ligands in catalysis. mcmaster.ca They exist in equilibrium with their trivalent phosphinous acid tautomer, which can coordinate to a metal center. The development of dihydrophosphol-1-one-derived SPOs and their application in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, is a promising research direction. rsc.orgsigmaaldrich.com

Furthermore, the reduction of the phosphine oxide to the corresponding phosphine would open up a vast area of coordination chemistry and catalysis. Dihydrophospholylphosphines could be employed as ligands in a wide range of transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and asymmetric catalysis. mdpi.comacs.org The synthesis of P-chiral phospholane (B1222863) ligands derived from this compound is particularly attractive for enantioselective transformations.

The phosphine oxide moiety itself can act as a Lewis basic donor, coordinating to metal centers. researchgate.net The catalytic activity of metal complexes bearing phosphine oxide ligands is an emerging field. acs.org Research into the synthesis and catalytic evaluation of metal complexes directly incorporating the dihydrophosphol-1-one scaffold could lead to the discovery of novel catalysts with unique reactivity and selectivity. researchgate.net

| Catalyst Precursor Type | Potential Catalytic Application | Relevant Metal Centers |

| Dihydrophospholyl-phosphine | Cross-coupling, Hydrogenation, Hydroformylation | Pd, Ni, Rh, Ru |

| Dihydrophosphol-1-one (as SPO) | Cross-coupling | Pd, Pt, Au |

| Dihydrophosphol-1-one Metal Complex | Oxidation, Polymerization | Various transition metals |

Design and Synthesis of Functional Materials Incorporating Phosphol-1-one Scaffolds

The incorporation of phosphorus heterocycles into polymeric and solid-state materials can impart unique and desirable properties, such as flame retardancy, thermal stability, and optoelectronic functionality. researchgate.netmdpi.com Future research will focus on leveraging the this compound scaffold as a building block for novel functional materials.

One area of exploration is the synthesis of polymers containing the dihydrophosphol-1-one moiety. This can be achieved through the polymerization of vinyl-functionalized dihydrophosphol-1-one monomers or by incorporating the phosphol-1-one unit into the polymer backbone via polycondensation reactions. These phosphorus-containing polymers could find applications as flame-retardant materials, an area where organophosphorus compounds have traditionally excelled. acs.org

The unique electronic properties of the phosphole ring suggest that π-conjugated materials incorporating this scaffold could have interesting optoelectronic properties. researchgate.net By extending the conjugation of the dihydrophosphol-1-one system, for example, through the synthesis of bis(dihydrophosphol-1-one) derivatives linked by a conjugated spacer, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

Furthermore, the phosphine oxide group is known to have a high affinity for metal ions and can be used for surface functionalization of metal oxide nanoparticles. mcmaster.caresearchgate.net Dihydrophosphol-1-one derivatives could be used to modify the surface of materials like titanium dioxide or zinc oxide, potentially altering their photocatalytic activity or enabling their use in sensing applications.

| Material Type | Potential Application | Key Property Conferred by Phosphol-1-one |

| Phosphol-1-one containing polymers | Flame retardants, specialty polymers | Flame retardancy, thermal stability |

| π-conjugated phosphol-1-one systems | OLEDs, OPVs, sensors | Tunable electronic and optical properties |

| Surface-functionalized metal oxides | Photocatalysis, sensing | Modified surface reactivity and binding |

Synergistic Approaches Integrating Experimental and Computational Methodologies

The synergy between experimental and computational chemistry provides a powerful paradigm for accelerating research and gaining deeper insights into complex chemical systems. Future investigations into the chemistry of this compound will greatly benefit from such integrated approaches.

Computational modeling, using methods such as density functional theory (DFT), can be employed to predict the geometric and electronic structures of novel dihydrophosphol-1-one analogues, guiding synthetic efforts towards promising targets. rsc.org Theoretical calculations can also be used to explore reaction mechanisms, elucidating the transition states and intermediates involved in key transformations, such as the isomerization and substitution reactions of the title compound. researchgate.netnih.gov This computational insight can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions. researchgate.net

For instance, a combined experimental and computational study could be undertaken to investigate the mechanism of a new catalytic reaction utilizing a dihydrophosphol-1-one derived ligand. nih.gov Experimental kinetic data could be correlated with computationally derived energy profiles to validate the proposed catalytic cycle. rsc.org Similarly, the design of new functional materials could be guided by computational predictions of their electronic and optical properties, with subsequent experimental synthesis and characterization to verify the theoretical models. rsc.org

The study of biomolecular interactions is another area where this synergistic approach is invaluable. If dihydrophosphol-1-one derivatives are explored for biological applications, molecular docking and molecular dynamics simulations can be used to predict their binding modes to target proteins, guiding the design of more potent and selective compounds. nih.govnih.gov These computational predictions can then be validated through experimental binding assays and structural biology techniques.

| Research Area | Experimental Technique | Computational Method |

| Reaction Mechanism | Kinetics, Spectroscopy (NMR, IR) | DFT, Ab initio calculations |

| Catalyst Design | High-throughput screening | Molecular modeling, QSAR |

| Materials Science | Polymer synthesis, Spectroscopy | Band structure calculations, TD-DFT |

| Bio-organic Chemistry | Enzyme assays, X-ray crystallography | Molecular docking, MD simulations |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-2,5-dihydro-1H-1-phosphol-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of phosphorus-containing precursors under controlled conditions. For example, 1-amino-2,5-dihydro-1H-phosphole 1-oxides can be synthesized via nucleophilic substitution or ring-closing metathesis, followed by chlorination. Key parameters include temperature (80–120°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents like POCl₃ for chlorination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/³¹P NMR : Identify proton environments adjacent to the phosphorus atom (δ ~2.5–4.0 ppm for dihydrophosphole protons) and phosphorus oxidation states (³¹P shifts typically between +20 to +40 ppm for phosphol-1-ones).

- IR Spectroscopy : Look for P=O stretches (~1200–1250 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS (e.g., calculated for C₃H₅ClOP: 132.48 g/mol) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Adjust solvent systems for reactions requiring aqueous compatibility.

- Thermal Stability : Decomposition observed above 150°C; use inert atmospheres (N₂/Ar) during high-temperature steps.

- Hygroscopicity : Store under desiccated conditions to prevent hydrolysis of the P-Cl bond .

Advanced Research Questions

Q. How can computational methods elucidate the antimicrobial mechanism of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with active-site residues (e.g., Asp73, Ser108) and hydrophobic interactions with the ATP-binding pocket.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in biological activity data (e.g., Gram-negative vs. Gram-positive efficacy)?

- Methodological Answer :

- Comparative Assays : Perform MIC/MBC testing across standardized bacterial strains (e.g., E. coli ATCC 25922 vs. S. aureus ATCC 29213). Include positive controls (e.g., ciprofloxacin) and validate via time-kill curves.

- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to quantify compound entry into Gram-negative vs. Gram-positive cells. Correlate with outer membrane disruption assays .

Q. What strategies improve the environmental profile of its synthesis?

- Methodological Answer :

- Catalytic Approaches : Replace stoichiometric POCl₃ with catalytic P(III) reagents (e.g., Ph₃PCl₂) to reduce waste.

- Solvent Optimization : Switch to green solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions under microwave irradiation.

- Atom Economy : Design one-pot syntheses to minimize intermediates and byproducts. Monitor via E-factor calculations .

Q. How can researchers validate the stereoelectronic effects of the phosphol-1-one ring in catalysis?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to map frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of the P=O group.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to probe transition-state interactions.

- X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., Pd or Rh) to study ligand coordination modes .

Data Analysis and Contradiction Management

Q. How to address discrepancies in NMR data during structural confirmation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.

- COSY/HSQC Experiments : Assign overlapping signals via 2D correlation spectroscopy.

- Crystallographic Validation : Cross-check NMR assignments with single-crystal X-ray data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Tukey’s Test : Compare means across concentration groups (n ≥ 3 replicates).

- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.